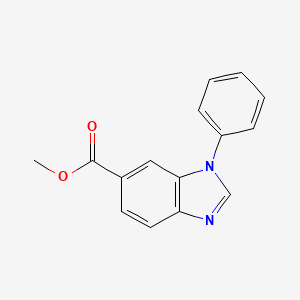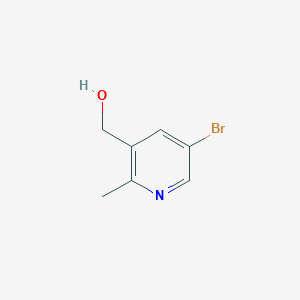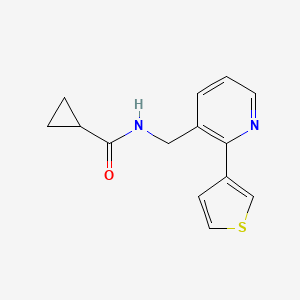
ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C14H13N3O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . A two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P provides isothiocyanates in good yields .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1-position with an ethyl carboxylate group, at the 3-position with a cyanophenyl group, and at the 5-position with a methyl group .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used with this compound, although specific reactions would depend on the exact conditions and reagents used.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.27 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Coumarin Derivatives Synthesis
Coumarin derivatives play pivotal roles in synthetic, organic, and pharmaceutical chemistry. Their applications span diverse areas, including food additives, cosmetics, optical devices, dyes, and drug candidates . One notable synthetic strategy involves Knoevenagel condensation followed by intramolecular cyclization. Ethyl cyanoacetate, along with salicylaldehyde, serves as a key reactant in this process. Interestingly, this reaction can yield two different products: coumarin-3-carboxylate ester or 3-cyancoumarin . The mechanism involves a cascade process, including Knoevenagel condensation and selective cyclization of the phenolic hydroxyl group within the intermediate. The choice of catalyst and its acid–base properties significantly influences product distribution .
Indole Derivatives Synthesis
Indole derivatives are prevalent moieties in various bioactive compounds. Researchers have explored their synthesis using different methods. For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride led to tricyclic indole compounds . While not directly related to our compound, understanding indole synthesis mechanisms contributes to broader knowledge in heterocyclic chemistry.
Thiophene Analogues Preparation
Thiophenes, another class of heterocyclic compounds, find applications in materials science and pharmaceuticals. A recent strategy employed 1-ethyl-3-methylimidazolium ethyl sulfate as a solvent for thiophene analogs synthesis. This mild and base-free approach yielded promising results .
Exploring Suzuki–Miyaura Coupling
Suzuki–Miyaura cross-coupling, a powerful carbon–carbon bond-forming reaction, has broad applications. Although not directly tied to our compound, understanding coupling reactions expands our chemical toolbox. These reactions often use boron reagents and transition metal catalysts .
特性
IUPAC Name |
ethyl 1-(3-cyanophenyl)-5-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-19-14(18)13-9-16-17(10(13)2)12-6-4-5-11(7-12)8-15/h4-7,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUPIXJBOEBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
956191-77-8 |
Source


|
| Record name | ethyl 1-(3-cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)

![2-[2,2,3,3-Tetrafluoro-1-(hydroxymethyl)cyclobutyl]ethan-1-ol](/img/structure/B2573848.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2573850.png)

![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)


![2-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2573859.png)
![Oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2573860.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2573866.png)